molecular formula C20H17BrN2O5S B301387 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

カタログ番号 B301387
分子量: 477.3 g/mol
InChIキー: NFFOCSHNOHVZJI-AXUMHFPESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as BDM-T, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDM-T is a thiazolidine derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities.

作用機序

The mechanism of action of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but studies have suggested that it targets various signaling pathways involved in cancer cell proliferation and survival. 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cancer. 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid also inhibits the activation of Akt, a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.

実験室実験の利点と制限

The advantages of using 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments include its synthetic availability, low toxicity, and multiple therapeutic properties. However, the limitations of using 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.

将来の方向性

Future research on 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid should focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Studies should also investigate the pharmacokinetics and toxicity of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in animal models to determine its safety and efficacy for clinical use. Additionally, the development of more efficient synthesis methods and formulations of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid could enhance its therapeutic potential.

合成法

The synthesis of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde and 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid followed by the addition of 4-aminobenzoic acid. The final product is obtained through purification and recrystallization techniques.

科学的研究の応用

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

特性

製品名

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

分子式

C20H17BrN2O5S

分子量

477.3 g/mol

IUPAC名

3-[[(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H17BrN2O5S/c1-23-18(24)17(9-12-8-15(27-2)16(28-3)10-14(12)21)29-20(23)22-13-6-4-5-11(7-13)19(25)26/h4-10H,1-3H3,(H,25,26)/b17-9-,22-20?

InChIキー

NFFOCSHNOHVZJI-AXUMHFPESA-N

異性体SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC(=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC(=C3)C(=O)O

正規SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC(=C3)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。